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Compound of Interest

Compound Name: Tinoridine Hydrochloride

Cat. No.: B7821547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tinoridine Hydrochloride (also known as Y-3642) is a non-steroidal anti-inflammatory drug

(NSAID) with analgesic and antipyretic properties. It belongs to the thienopyridine class of

compounds. This technical guide provides an in-depth overview of the discovery, synthesis,

and mechanism of action of Tinoridine Hydrochloride, including detailed experimental

protocols and quantitative data to support further research and development.

Discovery and Development
Tinoridine was first discovered and developed by M. Nakanishi and colleagues at Yoshitomi

Pharmaceutical Industries, Ltd. in the late 1960s and early 1970s.[1] The initial patents for the

compound were filed in 1969 and 1971.[1] The manufacturer's development code for Tinoridine

is Y-3642.[1] It was developed as a novel anti-inflammatory agent. The hydrochloride salt of

Tinoridine was formulated for its pharmaceutical applications.

Physicochemical Properties
Tinoridine and its hydrochloride salt exhibit distinct physicochemical properties.
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Property Tinoridine (Free Base) Tinoridine Hydrochloride

Molecular Formula C₁₇H₂₀N₂O₂S C₁₇H₂₁ClN₂O₂S

Molecular Weight 316.42 g/mol 352.88 g/mol

Appearance -
Yellowish-white to yellow

powder[1]

Melting Point 112-113 °C[1] 234-235 °C (decomposes)[1]

Solubility Slightly soluble in water.[1]

Very slightly soluble in water,

ether, acetone, and benzene;

slightly soluble in methanol.[1]

CAS Number 24237-54-5 25913-34-2

Synthesis of Tinoridine Hydrochloride
The synthesis of Tinoridine's core structure, a polysubstituted 2-aminothiophene, is achieved

through the Gewald reaction. This multicomponent reaction involves the condensation of a

ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2-amino-6-
benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-
carboxylate (Tinoridine Free Base)
This protocol is based on established Gewald reaction methodologies for similar structures.

Materials:

1-Benzylpiperidin-4-one (1.0 equivalent)

Ethyl cyanoacetate (1.0 equivalent)

Powdered sulfur (1.2 equivalents)

Triethylamine (catalytic amount)
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Dimethylformamide (DMF)

Ethanol

Crushed ice

Deionized water

Procedure:

To a solution of 1-benzylpiperidin-4-one (10 mmol, 1.80 ml) and ethyl 2-cyanoacetate (10

mmol, 1.06 ml) in dimethylformamide (6 ml), add powdered sulfur (12 mmol, 0.38 g).[2]

To this stirring mixture, add triethylamine (1.20 ml) dropwise.[2]

Monitor the reaction progress using thin-layer chromatography (TLC).[2]

Upon completion of the reaction, filter the mixture with charcoal and pour it into crushed ice.

[2]

Collect the resulting crystalline precipitate by filtration and wash with water.[2]

Purify the crude product by recrystallization from ethanol to yield ethyl 2-amino-6-benzyl-

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.[2]

Experimental Protocol: Preparation of Tinoridine
Hydrochloride
The free base of Tinoridine is converted to its hydrochloride salt to improve its stability and

suitability for pharmaceutical formulations.

Materials:

Tinoridine (free base)

Anhydrous ethanol

Concentrated hydrochloric acid or hydrogen chloride gas
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Procedure:

Dissolve the purified Tinoridine free base in anhydrous ethanol.

Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble hydrogen

chloride gas through the solution while stirring.

Cool the solution to induce precipitation of Tinoridine Hydrochloride.

Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol, and

dry under vacuum.

Mechanism of Action
Tinoridine Hydrochloride exerts its anti-inflammatory, analgesic, and antipyretic effects

through a multi-faceted mechanism of action.

Cyclooxygenase (COX) Inhibition
The primary mechanism of action of Tinoridine is the inhibition of cyclooxygenase (COX)

enzymes, specifically COX-1 and COX-2.[2][3] These enzymes are responsible for the

conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation,

pain, and fever.[3] By inhibiting COX enzymes, Tinoridine reduces the production of these pro-

inflammatory prostaglandins.[3]

Radical Scavenging and Antiperoxidative Activity
Tinoridine has demonstrated potent radical scavenging and antiperoxidative properties.[4] It

can reduce stable free radicals and inhibit lipid peroxidation, which contributes to its anti-

inflammatory effects by protecting tissues from oxidative damage.[4]

Inhibition of Ferroptosis
Recent studies have identified a novel mechanism of action for Tinoridine: the inhibition of

ferroptosis. Ferroptosis is a form of iron-dependent programmed cell death characterized by

the accumulation of lipid peroxides. Tinoridine has been shown to activate the Nrf2 signaling

pathway, which upregulates the expression of antioxidant proteins, thereby protecting cells

from ferroptosis.
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Biological Activity and Pharmacokinetics
Anti-inflammatory Activity
The anti-inflammatory activity of Tinoridine has been evaluated in preclinical models. A

standard model for assessing NSAIDs is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals: Male Wistar rats are typically used.

Procedure: A subcutaneous injection of carrageenan is administered into the plantar surface

of the rat's hind paw to induce localized inflammation and edema.

Treatment: Tinoridine Hydrochloride is administered orally at various doses prior to the

carrageenan injection.

Measurement: The volume of the paw is measured at specific time points after carrageenan

injection using a plethysmometer.

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in

the drug-treated groups to the vehicle-treated control group.

Pharmacokinetics
Pharmacokinetic studies of Tinoridine have been conducted in healthy human subjects.

Parameter Value Reference

Plasma Half-life (t½) ~8.2 hours [5]

Clearance High total body clearance [5]

Metabolism
Suggestion of a first-pass

effect
[5]

Excretion Low renal clearance [5]

A study in patients with renal failure indicated that the pharmacokinetic parameters of

Tinoridine were not significantly affected by renal impairment.[5]
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Acute Toxicity
Species

Route of
Administration

LD₅₀ Reference

Mice Oral
5400 mg/kg (free

base)
[1]

Rats Oral
>10200 mg/kg (free

base)
[1]

Mice Intraperitoneal
1600 mg/kg (free

base)
[1]

Rats Intraperitoneal
1250 mg/kg (free

base)
[1]

Mice Oral
1601 mg/kg

(hydrochloride)
[1]

Signaling Pathways and Experimental Workflows
Gewald Reaction Workflow
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Gewald Synthesis of Tinoridine Core

1-Benzylpiperidin-4-one

Reactants Mixture in DMF

Ethyl Cyanoacetate Elemental Sulfur

Addition of Triethylamine (Base)

Reaction at Elevated Temperature

Work-up (Pouring into ice-water)

Filtration and Washing

Crude Tinoridine (Free Base)

Recrystallization from Ethanol

Purified Tinoridine (Free Base)
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Caption: Workflow for the synthesis of the Tinoridine core structure via the Gewald reaction.
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COX Inhibition Signaling Pathway

Mechanism of COX Inhibition by Tinoridine
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Caption: Signaling pathway of COX inhibition by Tinoridine Hydrochloride.

Conclusion
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Tinoridine Hydrochloride is a thienopyridine-based NSAID with a well-established synthetic

route via the Gewald reaction. Its multifaceted mechanism of action, involving COX inhibition,

antioxidant effects, and the novel inhibition of ferroptosis through the Nrf2 pathway, makes it an

interesting compound for further investigation. The provided data and experimental protocols

offer a solid foundation for researchers and drug development professionals interested in

exploring the therapeutic potential of Tinoridine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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